tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxyimino group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate typically involves the following steps:
Oximation: The starting material, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, undergoes oximation to form the corresponding oxime derivative.
Reduction: The oxime derivative is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Protection: The amine group is protected using tert-butyl chloroformate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxyimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its antimicrobial and antibacterial properties .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxyimino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
- tert-Butyl 4-amino-4-(((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the methoxyimino group distinguishes tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate from other similar compounds.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H21N3O3 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (4E)-3-amino-4-methoxyiminopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-5-9(13-16-4)8(12)7-14/h8H,5-7,12H2,1-4H3/b13-9+ |
InChI Key |
DDNYHMIDNBCTQZ-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N\OC)/C(C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NOC)C(C1)N |
Origin of Product |
United States |
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